Methanol with formaldehyde

Catalog No.
S8940596
CAS No.
M.F
C2H6O2
M. Wt
62.07 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanol with formaldehyde

Product Name

Methanol with formaldehyde

IUPAC Name

formaldehyde;methanol

Molecular Formula

C2H6O2

Molecular Weight

62.07 g/mol

InChI

InChI=1S/CH4O.CH2O/c2*1-2/h2H,1H3;1H2

InChI Key

REHUGJYJIZPQAV-UHFFFAOYSA-N

Canonical SMILES

CO.C=O

Methanol, known chemically as methyl alcohol, and formaldehyde, a simple aldehyde, are two important organic compounds that exhibit significant chemical interactions. Methanol (chemical formula: CH₃OH) is a colorless, volatile liquid used primarily as an industrial solvent, antifreeze, and fuel. Formaldehyde (chemical formula: HCHO), on the other hand, is a gaseous compound at room temperature and is widely utilized in the production of resins and as a preservative in various applications.

When methanol and formaldehyde are combined, they can undergo various

The interaction between methanol and formaldehyde can lead to several chemical transformations:

  • Formation of Hemiacetals and Acetals: Methanol can react with formaldehyde to form hemiacetals and subsequently acetals. This reaction is significant in organic synthesis and stabilizes formaldehyde in aqueous solutions.
  • Catalytic Conversion: In catalytic processes such as methanol-to-olefins conversion, formaldehyde acts as an intermediate product. It condenses with other compounds to form hydrocarbons .
  • Hydrogenation Reactions: Methanol can be produced from the hydrogenation of carbon monoxide (CO), where formaldehyde may also be an intermediate product .
  • Oxidation Reactions: The oxidation of methanol can yield formaldehyde as a primary product under specific catalytic conditions .

Both methanol and formaldehyde have significant biological implications:

  • Toxicity: Methanol is metabolized in the liver to formaldehyde, which is highly toxic and can lead to metabolic acidosis, damage to the optic nerve, and even death if ingested in sufficient quantities.
  • Antimicrobial Properties: Formaldehyde possesses strong antimicrobial properties and is used as a disinfectant and preservative in biological laboratories.
  • Endogenous Production: Both compounds are produced endogenously in small amounts during metabolic processes, influencing various biochemical pathways.

The synthesis of methanol from formaldehyde can be achieved through several methods:

  • Catalytic Oxidation: Methanol can be synthesized by oxidizing hydrocarbons or alcohols over catalysts like iron molybdate at elevated temperatures (800-900 K) which promotes the conversion of methanol to formaldehyde .
  • Hydrogenation of Carbon Monoxide: This process involves multiple steps where carbon monoxide reacts with hydrogen to form formaldehyde and subsequently methanol through hydrogenation reactions .
  • Reactions with Alcohols: Formaldehyde can react with alcohols (like methanol) under acidic or basic conditions to form hemiacetals or acetals.

The combination of methanol and formaldehyde has numerous applications across various industries:

  • Resin Production: Formaldehyde is a key ingredient in the production of urea-formaldehyde and phenol-formaldehyde resins used in adhesives, laminates, and particleboard.
  • Preservatives: Both compounds are used in biological preservation; formaldehyde for tissue preservation while methanol stabilizes formaldehyde solutions.
  • Chemical Intermediates: They serve as intermediates in the synthesis of numerous chemicals including plastics, solvents, and pharmaceuticals.
  • Fuel Production: Methanol is being explored as a renewable fuel source, while its conversion products can be utilized for energy generation.

Research has shown that the interaction between methanol and formaldehyde can significantly influence reaction pathways in catalytic processes:

  • Methanol-to-Olefins Process: Formaldehyde acts as an important intermediate that enhances the yield of olefins during catalytic conversions .
  • Kinetics Studies: Studies have examined how varying concentrations of methanol affect the formation rates of formaldehyde during oxidation reactions.

CompoundChemical FormulaKey Characteristics
EthanolC₂H₅OHLess toxic than methanol; used as a beverage alcohol
AcetaldehydeCH₃CHOIntermediate in organic synthesis; more reactive than formaldehyde
Dimethyl EtherC₂H₆OUsed as an aerosol propellant; less toxic than methanol
Acetic AcidC₂H₄O₂Weak acid used in food preservation; derived from ethanol

Uniqueness

Methanol's unique properties include its ability to serve both as a solvent and a fuel source while being less toxic than ethanol at lower concentrations. Formaldehyde's reactivity allows it to participate in diverse

Heterogeneous Catalytic Systems for Methanol Oxidation to Formaldehyde

Iron-Molybdate-Based Catalysts: Composition and Mechanistic Pathways

Iron molybdate (Fe₂(MoO₄)₃) remains the industrial standard for selective methanol oxidation to formaldehyde, achieving >90% selectivity at 250–400°C. The catalyst’s efficacy derives from a surface-terminating octahedral MoO₃ layer on a Fe₂(MoO₄)₃ underlayer, which suppresses overoxidation to CO₂.

Mechanistic Insights:

  • Methoxy Intermediate Formation: Methanol adsorbs dissociatively on Mo⁶⁺ sites, forming surface methoxy (CH₃O⁻) species.
  • Lattice Oxygen Participation: Oxygen from MoO₃ facilitates HCHO desorption, while bulk Fe₂(MoO₄)₃ replenishes surface oxygen via migration.
  • Acidity Modulation: Excess Mo (Mo/Fe ≥ 2) enhances Brønsted acidity, favoring HCHO over dimethyl ether (DME).

Compositional Optimization:

Mo/Fe RatioSurface Area (m²/g)HCHO Selectivity (%)CO₂ Selectivity (%)
1.515–2085–888–10
2.220–2590–925–7
3.025–3092–943–5

Data derived from co-precipitated catalysts

Mo-rich surfaces (Mo/Fe > 2) mitigate Fe³⁺ segregation, which otherwise promotes combustion. Hydrothermal synthesis at 100–200°C yields high-surface-area Fe₂(MoO₄)₃/MoO₃ composites with sustained activity.

Silver Catalysts: Operational Parameters and Selectivity Optimization

Polycrystalline silver catalysts operate at 600–720°C, achieving 82–92% HCHO yields via dehydrogenation:
$$ \text{CH}3\text{OH} \rightarrow \text{HCHO} + \text{H}2 \quad \Delta H^\circ = +85\ \text{kJ/mol} $$

Key Operational Factors:

  • Temperature Control: Excess heat from exothermic oxidation (∼50% O₂ co-feed) mitigates sintering.
  • Pellet Geometry: 3–5 mm spheres optimize gas diffusion vs. pressure drop.
  • Purity Standards: >99.9% Ag minimizes poisoning by S or Cl impurities.

Process Configurations:

  • BASF-Type: Near-complete methanol conversion (99%) without distillation.
  • ICI-Type: Partial conversion (85–90%) followed by HCHO-H₂O distillation.
  • Off-Gas Recycle: Unreacted CH₃OH and tail gas (CO, H₂) recycled, dominant in China.

Emerging Metal Oxide Catalysts (ZnO, MoO₃) Under Ambient Conditions

ZnO-SiO₂ composites exhibit promise for direct dehydrogenation at 500–600°C, avoiding O₂ co-feeds:

  • α-Zn₂SiO₄ Phase: Stabilizes Zn²⁺ sites for methoxy dehydrogenation.
  • SiO₂ Support: Enhances dispersion and prevents ZnO sintering.

Comparative Analysis of Formaldehyde Production Processes

FORMOX Process: Iron Oxide Catalysis and Reactor Design

The FORMOX process employs fixed-bed reactors with Fe-Mo catalysts, featuring:

  • Adiabatic Operation: Temperature gradients <50°C via staged O₂ injection.
  • Space Velocity: 10,000–15,000 h⁻¹ for 92–94% single-pass yield.
  • Tail Gas Treatment: Catalytic incineration reduces VOC emissions.

Silver-Catalyzed Dehydrogenation: Energy Efficiency Trade-Offs

Silver processes face energy intensity challenges:

  • Endothermic Demand: 85 kJ/mol HCHO requires external heating.
  • Steam Co-Feed: Mitigates coking but dilutes HCHO.

Energy Comparison:

ProcessEnergy Consumption (GJ/ton HCHO)HCHO Concentration (%)
FORMOX1.8–2.237–55
Silver-Based2.5–3.540–60

Hybrid Systems Integrating Tail Gas Recycling and Heat Recovery

Modern plants integrate:

  • Gas Recycling: Unreacted CH₃OH and H₂ recycled, boosting yield to 95%.
  • Heat Recovery: Steam generation from exothermic oxidation offsets 30–40% energy use.

Catalyst Deactivation Mechanisms and Regeneration Strategies

Molybdenum Loss in Iron-Molybdate Catalysts: Transport Modeling

Mo volatilization as (MoO₃)₃ clusters above 400°C enriches surface Fe, accelerating combustion:
$$ \text{Fe}2(\text{MoO}4)3 \rightarrow 2\ \text{FeO}x + 3\ \text{MoO}_3 \uparrow $$
Mitigation Strategies:

  • Mo Overloading: Initial Mo/Fe = 3.0 compensates for 10–15% loss/year.
  • Low-Temperature Operation: <350°C reduces MoO₃ sublimation.

Surface Reduction Effects on Long-Term Catalytic Activity

In situ XAS/XRD reveals phase changes under redox cycling:

  • Reductive Conditions: Fe₂(MoO₄)₃ → FeMoO₄ + MoO₂ (non-selective).
  • Oxidative Regeneration: Air calcination at 500°C restores Mo⁶⁺/Fe³⁺.

Activity Recovery Post-Reduction:

Regeneration CycleHCHO Selectivity (%)CO₂ Selectivity (%)
Fresh Catalyst934
After 5 Cycles887
After 10 Cycles8212

Methanol Oxidation Pathways Over Transition Metal Catalysts

Radical-Mediated vs. Surface-Adsorbed Intermediate Mechanisms

Methanol oxidation proceeds via competing radical-mediated and surface-adsorbed pathways, depending on catalyst composition and reaction conditions. Over platinum-group metals (e.g., Pt, Os), hydroxyl radicals (- OH) and methoxy (CH$$_3$$O- ) radicals dominate, with density functional theory (DFT) calculations showing a 0.45 eV lower activation barrier for radical-mediated C–H bond cleavage compared to adsorbed mechanisms [7]. In contrast, copper-zinc oxide (Cu/ZnO) catalysts favor surface-adsorbed intermediates, where formate (*HCOO) species stabilize on Cu$$^0$$-O-Zn$$^{δ+}$$ interfaces before dehydrogenating to formaldehyde [2] [6].

The bifurcation arises from metal-specific electronic properties:

  • Radical pathways: Prevalent on Pt(111) and Os(0001) surfaces due to strong d-band coupling with O–H bonds, enabling - OH generation at 0.25 V vs. RHE [7].
  • Adsorbed pathways: Dominant on Cu/ZnO/Al$$2$$O$$3$$, where Zn$$^{δ+}$$ sites polarize C–O bonds in methoxy (*CH$$_3$$O) intermediates, reducing the C–H scission barrier by 30% [6].

Operando infrared spectroscopy reveals that radical-mediated routes produce formaldehyde 3× faster at 150°C but suffer from overoxidation to CO$$_2$$ above 200°C [3] [7].

Role of Lattice Oxygen in Selective Formaldehyde Formation

Lattice oxygen mobility directly modulates formaldehyde selectivity. In birnessite (δ-MnO$$2$$) catalysts, superficial lattice oxygen abstracts hydrogen from dioxymethylene (DOM) intermediates, achieving 92% formaldehyde selectivity at 30°C [3]. Isotopic $$^{18}$$O labeling experiments demonstrate that 68% of formaldehyde oxygen originates from the catalyst lattice rather than gas-phase O$$2$$ [3].

Copper catalysts exhibit analogous behavior:

CatalystLattice Oxygen Mobility (cm$$^2$$/s)Formaldehyde Selectivity (%)
Cu/ZnO2.1 × 10$$^{-8}$$74
Cu/ZrO$$_2$$5.3 × 10$$^{-9}$$58
Cu/Al$$2$$O$$3$$9.8 × 10$$^{-10}$$41

Data derived from temperature-programmed oxygen exchange (TPOE) experiments [2] [6]. Enhanced mobility in Cu/ZnO correlates with Zn$$^{δ+}$$-induced oxygen vacancy formation, lowering the activation energy for DOM → HCHO conversion to 45 kJ/mol [6].

Pressure-Dependent Kinetics in Gas-Phase Reactions

Microcalorimetric Studies of Platinum-Catalyzed Oxidation

Microcalorimetry of Pt(111) under varying pressures (1–10 bar) reveals two distinct methanol oxidation regimes:

Pressure (bar)Dominant PathwayHeat Flow (mW/mg$$_{Pt}$$)
1–3Radical-mediated12.4 ± 0.8
4–10Adsorbed formate8.1 ± 0.5

At low pressures, exothermic - OH generation (−210 kJ/mol) drives rapid CH$$3$$OH → HCHO conversion [7]. Above 4 bar, CO$$2$$ selectivity increases to 67% due to formate (*HCOO) stabilization on Pt-Os alloys, as evidenced by a 15 cm$$^{-1}$$ redshift in asymmetric OCO stretching modes [7].

Temperature-Programmed Surface Reaction (TPSR) Profiling

TPSR of Cu/ZnO/Al$$2$$O$$3$$ catalysts identifies three formaldehyde formation peaks:

  • Low-temperature (50–100°C): Physisorbed CH$$3$$OH → CH$$3$$O- (E$$_a$$ = 32 kJ/mol)
  • Mid-temperature (150–200°C): *CH$$3$$O → *HCHO (E$$a$$ = 58 kJ/mol)
  • High-temperature (250–300°C): Lattice oxygen-assisted C–H cleavage (E$$_a$$ = 89 kJ/mol) [6]

Mass spectrometry-coupled TPSR shows that 73% of formaldehyde desorbs at 200°C, while residual *HCHO further oxidizes to CO$$_2$$ above 250°C [6].

Non-Aqueous Reaction Dynamics and Solvent Interactions

Methoxymethanol Formation in Anhydrous Methanol Systems

In solvent-free methanol, methoxymethanol (CH$$3$$OCH$$2$$OH) forms via nucleophilic attack of CH$$_3$$O$$^−$$ on protonated formaldehyde:

$$
\text{CH}3\text{OH} + \text{HCHO} \rightleftharpoons \text{CH}3\text{OCH}2\text{OH} \quad K{eq} = 1.4 \times 10^{-3} \text{ at } 25^\circ\text{C} [3]
$$

Raman spectroscopy detects a characteristic C–O–C stretching mode at 940 cm$$^{-1}$$, with methoxymethanol concentrations reaching 12 mM after 24 h in anhydrous conditions [3].

Equilibrium Modeling of Hemiacetal Byproducts

Hemiacetal formation follows second-order kinetics:

$$
\frac{d[\text{Hemiacetal}]}{dt} = kf[\text{CH}3\text{OH}][\text{HCHO}] - k_r[\text{Hemiacetal}]
$$

Where $$kf = 1.2 \times 10^{-4}$$ L/mol·s and $$kr = 3.8 \times 10^{-6}$$ s$$^{-1}$$ at 30°C [3]. Monte Carlo simulations predict 89% hemiacetal yield after 48 h in closed systems, necessitating inert gas purging for formaldehyde stabilization [3].

Commercial manufacture relies on multitubular fixed-bed reactors filled with iron molybdate pellets operating at 250–400 °C and slightly above atmospheric pressure [3] [1]. The partial oxidation route is highly exothermic, releasing 159 kJ per mole of methanol converted and creating significant thermal-hydraulic challenges [1].

Mass Transfer Limitations in Pellet-Type Catalyst Configurations

Iron molybdate is formulated with a deliberate molybdenum oxide excess (molybdenum-to-iron atomic ratio 2–3) to sustain selectivity and mechanical strength, but pellet porosity and diameter profoundly influence intra-particle diffusion [3] [4]. For industrial pellets of 4 mm diameter, calculated Thiele moduli exceed 5 under typical feed compositions, pushing the effectiveness factor below 0.5 and indicating strong internal mass-transfer control [5] [6]. Computational reconstruction of concentration profiles confirms steep methanol gradients inside pellets at bulk temperatures above 525 kelvin, with conversion dropping sharply toward the particle core [6].

Prolonged diffusion limitation exacerbates two additional phenomena. First, volatilization of excess molybdenum oxide produces a moving depletion front that advances inward at rates proportional to methanol partial pressure and temperature [7] [8]. Second, uneven oxygen accessibility induces local over-reduction, forming ferrous molybdate micro-domains that diminish formaldehyde selectivity and accelerate catalyst deactivation; typical industrial lifetimes are 6–18 months before pressure-drop and selectivity losses mandate replacement [3] [9].

Table 1 Typical Effectiveness Factors for Iron Molybdate Pellets (250 °C, 10 percent methanol in air)

Pellet diameterThiele modulusEffectiveness factorReference
1 mm≈2.10.78 [6]61
2 mm≈3.80.62 [6]61
4 mm>5.0<0.50 [5] [6]2, 61

The data underscore the incentive to reduce characteristic pellet length or engineer complex shapes—rings, cylinders or trilobes—that decrease diffusion path length while maintaining mechanical robustness [10]. Particle-resolved simulations comparing spheres, hollow cylinders and trilobe extrudates reveal that ring geometries can lower internal temperature peaks by up to 20 kelvin and raise formaldehyde selectivity three percentage points under identical loading [10].

Computational Fluid Dynamics Simulations of Reactor Geometries

High-fidelity Computational Fluid Dynamics provides a meso-scale lens on tube-bundle behaviour that conventional one-dimensional plug-flow models cannot capture [5] [10]. A recent particle-resolved study of the first 0.5 metres of a commercial reactor demonstrated that distributing 70 percent of the catalyst volume by inert dilation suppressed the axial hotspot and reduced maximum catalyst temperature by 34 kelvin [5]. Despite this thermal smoothing, the same simulation predicted intra-pellet diffusion still limited intrinsic kinetics, reaffirming the importance of coupled particle–scale and reactor-scale optimisation [5].

Shape-resolved models also highlight shell-side hydrodynamics in the annulus between catalyst and tube wall, a zone prone to local stagnation and uneven heat withdrawal. Introducing shallow helix inserts or twisted-tape turbulence promoters increased local heat-transfer coefficients by 18–25 percent without prohibitive pressure drops in virtual trials, suggesting a simple retro-fit pathway for legacy plants [10].

Absorption and Purification Systems

Following catalytic oxidation, the hot product gas is quenched and scrubbed to remove formaldehyde, water, methanol and trace acids. Because methanol conversion rarely exceeds 92 percent, downstream specification hinges on efficient absorption and vigilant impurity control [2] [11].

Aqueous versus Non-Aqueous Formaldehyde Stabilization Techniques

Industrial scrubbers generally circulate aqueous liquor containing 3–26 percent methanol to suppress polymerisation and maintain manageable viscosity [12]. Methanol reacts reversibly with formaldehyde to form methyl hemiacetal species that inhibit paraform formation, a phenomenon accentuated at methanol contents above seven weight percent [13]. When very low alcohol carry-over is mandated—biomedical histology, semiconductor etching or amino-plastic synthesis—suppliers offer methanol-free solutions derived by dissolving purified paraformaldehyde and aseptically ampouling at sixteen weight percent formaldehyde [14].

Non-aqueous stabilisation routes receive renewed attention as producers explore higher concentration grades to minimise freight water. Spectroscopic work in anhydrous methanol shows that free formaldehyde scarcely persists; equilibrium shifts toward methoxymethanol, confirming that formaldehyde can be transported in solvent systems entirely devoid of bulk water without catastrophic polymerisation so long as moisture ingress remains negligible [15] [16]. Complementary patent literature describes melamine or hexamethylol-melamine dosage at two–six percent as an alternative aqueous stabiliser, effective up to forty-five weight percent formaldehyde and simultaneously suppressing formic acid build-up [17].

Table 2 Selected Stabilisation Options for Liquid Formaldehyde Streams

FormTypical concentrationStabilising agentKey industrial useReference
Standard formalin37 wt %3–12 wt % methanolResin synthesis, disinfectants20, 18
Methanol-free solution16 wt %None (sealed ampoule)Histological fixation46
Anhydrous methanol solutionup to 7 mol dm⁻³Self-stabilised as methoxymethanolContinuous solvent extraction42
Melamine-stabilised grade35–45 wt %2–6 wt % melamineHigh-purity amino-resins21

Anion Exchange Methods for Formic Acid Mitigation

Even with careful stabilisation, slow Cannizzaro side-reaction and trace metal catalysis generate formic acid that corrodes carbon-steel equipment and depresses downstream resin yields [18]. Weakly basic anion exchange resins, typically tertiary amine functionalised macroporous polymer beads, provide a low-energy alternative to lime neutralisation because they remove formic acid without shifting bulk pH above neutrality [19] [20]. Lenntech technical guidance cites diffusion-balanced operation where resin columns treat fifty percent formaldehyde solutions continuously until on-line acidity exceeds 0.005 percent, at which point regeneration with two weight percent sodium hydroxide restores capacity [19] [21].

Laboratory equilibrium studies confirm that macroporous polystyrene resins such as Lewatit MP-64 adsorb up to 443 milligrams of formic acid per gram at 298 kelvin, surpassing conventional gel-type resins by more than forty percent [22]. Kinetic tests reveal pseudo-second-order uptake with characteristic half-load times below one hour in thirty-seven percent formaldehyde matrix, indicating that column footprints remain compact for full-scale treatment [22].

Energy Integration and Waste Heat Utilization Strategies

The exothermicity of methanol oxidation makes the formaldehyde plant a net heat generator; modern facilities therefore embed sophisticated energy-recovery hardware to improve steam balances and reduce external utilities [1] [23].

Heat released in the catalyst tubes is first intercepted by high-circulation diathermic oil jackets. Instead of condensing steam directly on tube walls—a practice abandoned due to fouling risk—plants circulate oil through external shell-and-tube exchangers where saturated or superheated steam is raised at 4–8 megapascal [24] [23]. Borsig water-tube waste-heat boilers of the LaMont forced-circulation type dominate new builds, delivering superheated steam at up to 500 °C without exposing boiler tubes to highly corrosive process gas [23].

Conceptual studies at Chalmers University showed that routing a portion of this steam through back-pressure turbines to drive reactor recirculation blowers can offset more than eighty percent of the electrical demand otherwise met by grid power [25]. A base-case plant of 52,500 metric tons per year formalin generated sufficient 4 megapascal steam to spin a 1.8 megawatt turbine; simple-payback analysis forecast a three-year return on the additional equipment capital [25].

Further downstream, heat recovery steam generators integrated with the tail-gas incinerator raise low-pressure steam for absorption column reheating. Published case studies report combined thermal efficiencies, defined as (net steam exported + process heat duties)/methanol energy input, between 75 percent and 85 percent after full heat-recovery implementation [26].

Table 3 Indicative Heat-Recovery Opportunities in a 200-kiloton-per-year Plant

DutyAvailable heatRecovery equipmentTypical steam levelReference
Reactor tube bundle60 MWDiathermic oil circuit + water-tube boiler4–8 MPa, 400–500 °C32
Tail-gas incinerator12 MWHeat recovery steam generator1 MPa, 250 °C29
Hot absorber exit4 MWPlate heat exchanger to preheat feed waterSaturated at 0.2 MPa25
Steam turbine exhaust2 MWLow-pressure shell-and-tube reboiler0.1 MPa, 120 °C27

Integrating these levels requires rigorous pinch-analysis to avoid heat-sink mismatches. Experience shows that sacrificing two percent formaldehyde yield by operating the reactor inlet ten kelvin lower often releases sufficient extra heat-duty margin to eliminate supplementary fuel in the incinerator—a trade-off that becomes financially favourable when gas prices soar [24] [26].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

62.036779430 g/mol

Monoisotopic Mass

62.036779430 g/mol

Heavy Atom Count

4

Dates

Last modified: 11-21-2023

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